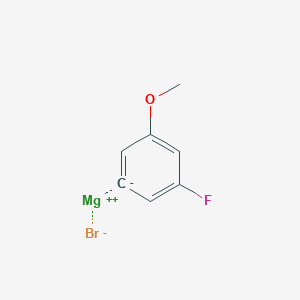

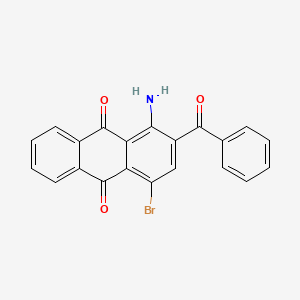

![molecular formula C18H18Cl2FN3O3S B2644738 3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide CAS No. 478260-26-3](/img/structure/B2644738.png)

3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is a chemical compound . It is often used in various chemical and pharmaceutical research .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a carboxamide, a piperazine ring, and a methylsulfonyl group . The presence of these groups likely contributes to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties, including its molecular weight, density, melting point, and boiling point . These properties can influence how the compound behaves in different environments and how it interacts with other substances .Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

- Compounds with certain substituents, like 4-chloro or 4-fluoro, have been shown to possess neuroleptic-like activity. One such compound, 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, exhibited properties comparable to chlorpromazine in inhibiting various activities and responses. These effects are likely due to an antidopaminergic property of the compound (Hino et al., 1988).

Anti-Microbial Activity

- Novel compounds synthesized from 3-chloro-4-fluoro aniline, including variations with sulfonamido thiazole, have shown promise in anti-microbial activities. This research suggests a broad range of biodynamic properties in these fluorobenzothiazole comprising compounds (Jagtap et al., 2010).

Metabolic Pathways in Drug Development

- Studies have detailed the oxidative metabolism of compounds like Lu AA21004, which is structurally related. This compound is metabolized into various metabolites through processes involving cytochrome P450 and other enzymes, illustrating the complexity of metabolic pathways in drug development (Hvenegaard et al., 2012).

Anti-Acetylcholinesterase Activity

- Certain piperidine derivatives have shown significant anti-acetylcholinesterase activity, suggesting potential use in antidementia treatments. These compounds have varied structural components influencing their activity and selectivity (Sugimoto et al., 1990).

Luminescent Properties and Photo-Induced Electron Transfer

- Research on novel piperazine substituted naphthalimide compounds has revealed interesting luminescent properties and photo-induced electron transfer capabilities, hinting at potential applications in various scientific fields (Gan et al., 2003).

Fungicidal Activity

- Certain piperazine derivatives like 3-Piperazine-bis(benzoxaborole) have demonstrated higher inhibitory activity against filamentous fungi compared to standard antibiotics, highlighting their potential in antifungal applications (Wieczorek et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2FN3O3S/c1-28(26,27)24-8-6-23(7-9-24)17-5-3-13(11-16(17)21)22-18(25)12-2-4-14(19)15(20)10-12/h2-5,10-11H,6-9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTOKEGDWYMFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

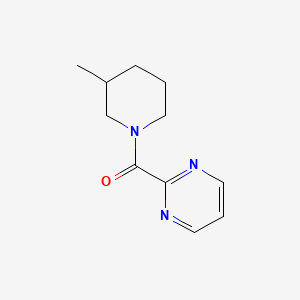

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

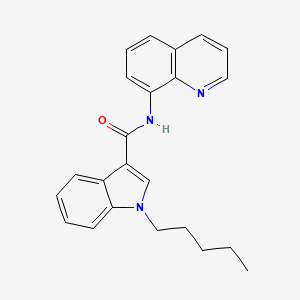

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

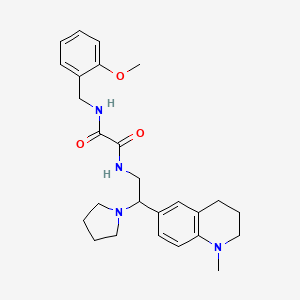

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)

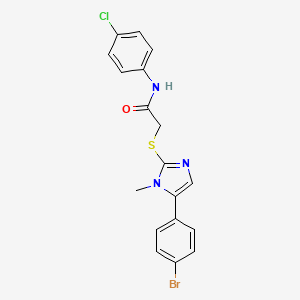

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

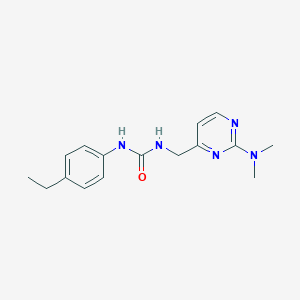

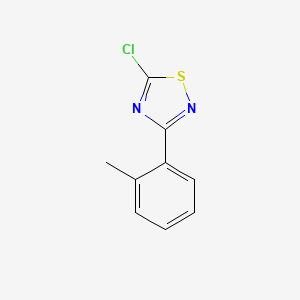

![N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644678.png)